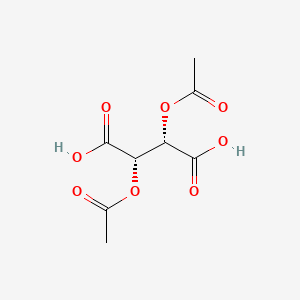
N-Butyl-4-(2,4-Dimethylphenoxy)butan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine is a chemical compound with the molecular formula C17H27NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also recognized for its role as an antidepressant medication, specifically as a serotonin-norepinephrine reuptake inhibitor (SNRI) that works by increasing the levels of these neurotransmitters in the brain.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its role as an SNRI.
Medicine: As an antidepressant, it is used to treat depression and anxiety disorders by modulating neurotransmitter levels in the brain.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products
Vorbereitungsmethoden
The synthesis of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine involves several steps. One common synthetic route includes the reaction of 2,4-dimethylphenol with butyl bromide to form 2,4-dimethylphenoxybutane. This intermediate is then reacted with butylamine under specific conditions to yield the final product. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Analyse Chemischer Reaktionen
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the butyl group can be replaced by other nucleophiles under appropriate conditions.
Wirkmechanismus
The mechanism of action of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine involves its role as a serotonin-norepinephrine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the brain, which helps alleviate symptoms of depression and anxiety. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter regulation.
Vergleich Mit ähnlichen Verbindungen
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine can be compared with other similar compounds, such as:
N-methyl-4-(2,4-dimethylphenoxy)butan-1-amine: This compound has a similar structure but with a methyl group instead of a butyl group, leading to different pharmacological properties.
N-ethyl-4-(2,4-dimethylphenoxy)butan-1-amine: The ethyl group substitution results in variations in its chemical and biological activities.
N-propyl-4-(2,4-dimethylphenoxy)butan-1-amine: This compound also shares structural similarities but differs in its pharmacokinetics and pharmacodynamics.
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine stands out due to its specific combination of chemical structure and pharmacological effects, making it a unique and valuable compound in various fields of research and application.
Eigenschaften
IUPAC Name |
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-10-17-11-6-7-12-18-16-9-8-14(2)13-15(16)3/h8-9,13,17H,4-7,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHRXXKVQHXMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367231 |
Source


|
| Record name | N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-43-5 |
Source


|
| Record name | N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363840.png)

![3-[4-(Benzenesulfonyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363847.png)

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)


![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)
![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)
![(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1363866.png)

![4-Allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1363869.png)


